2,2-Dihydroxyhexadecanoic acid

Description

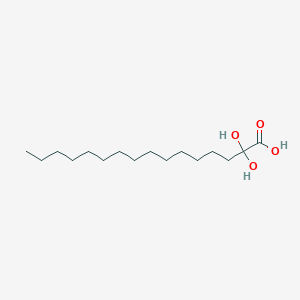

Structure

2D Structure

3D Structure

Properties

CAS No. |

35465-40-8 |

|---|---|

Molecular Formula |

C16H32O4 |

Molecular Weight |

288.42 g/mol |

IUPAC Name |

2,2-dihydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(19,20)15(17)18/h19-20H,2-14H2,1H3,(H,17,18) |

InChI Key |

HAFGDDFWCDLGEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)(O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Dihydroxyhexadecanoic Acids

Substrate Specificity and Precursor Utilization in Dihydroxyhexadecanoic Acid Synthesis

The synthesis of specific dihydroxyhexadecanoic acid isomers is highly dependent on the substrate specificity of the enzymes involved in the biosynthetic pathways. The chain length, degree of unsaturation, and the position of existing functional groups on the fatty acid precursor all influence its recognition and processing by desaturases, epoxygenases, and hydroxylases.

For instance, the substrate specificity of fatty acid desaturases determines the position of the double bond introduced into the fatty acid chain, which in turn dictates the location of subsequent epoxidation and dihydroxylation. mdpi.com Similarly, different cytochrome P450 isoforms exhibit distinct substrate preferences and regioselectivity for hydroxylation. sieversmedien.com The active site architecture of these enzymes, including the hydrophobicity and specific amino acid residues within the substrate-binding pocket, plays a crucial role in determining which fatty acids can be accommodated and at which position they are modified. sieversmedien.comnih.gov

The precursor for 2,2-dihydroxyhexadecanoic acid would be hexadecanoic acid (palmitic acid) or a closely related derivative. The formation of a diol at the C-2 position is less common than mid-chain or terminal hydroxylation. 2-Hydroxyhexadecanoic acid, a potential intermediate, is a known alpha-hydroxy fatty acid. The subsequent addition of a second hydroxyl group at the same carbon would require a specific enzymatic mechanism, the details of which are not extensively characterized in the provided search results.

| Enzyme Class | General Substrate Characteristics | Influence on Dihydroxy Product |

|---|---|---|

| Fatty Acid Desaturases | Saturated and monounsaturated fatty acids of varying chain lengths. | Determines the position of the double bond, which directs subsequent epoxidation/hydroxylation. |

| Epoxygenases (CYPs) | Unsaturated fatty acids. | Location of the double bond dictates the position of the resulting vicinal diol. |

| Epoxide Hydrolases | Epoxidized fatty acids. | Opens the epoxide ring to form a diol at the site of the original double bond. |

| CYP ω-Hydroxylases | Saturated and unsaturated fatty acids. | Adds a hydroxyl group at or near the methyl-end of the fatty acid chain. |

| Fatty Acid Hydratases | Unsaturated fatty acids. | Directly adds a hydroxyl group at the double bond, creating a monohydroxy intermediate. |

Metabolic Fate and Enzymatic Transformation of Dihydroxyhexadecanoic Acids

Once formed, dihydroxyhexadecanoic acids can undergo further metabolic transformations, be incorporated into more complex lipids, or be degraded. The specific metabolic fate often depends on the isomer and the physiological context.

In plants, dihydroxy fatty acids such as 10,16-dihydroxyhexadecanoic acid are key monomers of cutin, a polyester (B1180765) that forms the protective outer layer of the plant cuticle. mdpi.com These monomers can be further metabolized and integrated into this polymeric structure.

In mammals, dihydroxy fatty acids are often considered to be the less active breakdown products of epoxy fatty acids. mdpi.com The conversion of an epoxy fatty acid to a diol by soluble epoxide hydrolase is generally seen as a deactivation step, as the diols typically have reduced biological activity compared to their epoxide precursors. nih.gov These diols are then more readily eliminated from the body. mdpi.com

However, this is not universally the case, and some dihydroxy fatty acids may have their own distinct biological activities or serve as precursors for other signaling molecules. The metabolic pathways for the degradation of dihydroxy fatty acids are likely to follow the general principles of fatty acid oxidation, although the presence of the hydroxyl groups may necessitate additional enzymatic steps for their complete breakdown. The fatty acid metabolic process involves the catabolism or anabolism of fatty acids. foodb.ca Short- and medium-chain fatty acids like hexanoic, octanoic, and decanoic acids have been shown to influence lipid metabolism and insulin sensitivity. nih.govbiorxiv.org While the specific pathways for this compound are not detailed, it would likely be processed through modified fatty acid oxidation pathways.

Oxidative Transformations and Derivatization

Dihydroxyhexadecanoic acids can undergo various oxidative transformations and derivatization reactions. Oxidation of the hydroxyl groups can lead to the formation of keto acids. For instance, the main monomer of tomato cuticle, 10,16-dihydroxyhexadecanoic acid, can be used to synthesize 16-hydroxy-10-oxo-hexadecanoic acid through oxidative reactions. researchgate.net The oxidation of dehydroascorbic acid (DHA) and 2,3-diketo-l-gulonate (DKG), which are vitamin C catabolites, demonstrates how different reactive oxygen species (ROS) can yield distinct oxidation products, a principle that can be applied to the oxidation of other dihydroxy acids. nih.gov The initial step in the oxidative polymerization of some dihydroxy compounds involves the production of semiquinone radicals, which then lead to the formation of dimers, trimers, and other oligomers. nih.gov

Chemical derivatization is a common technique used to enhance the analysis of these compounds, particularly in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). ddtjournal.com This process improves separation and ionization efficiency and allows for sensitive detection. ddtjournal.com For functional groups like hydroxyls and carboxylic acids present in dihydroxyhexadecanoic acids, several derivatization methods are employed:

Silylation : This method reacts compounds with active hydrogens (like those in OH groups) with silylating reagents. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common reagent that replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility for gas chromatography. sigmaaldrich.com The ease of derivatization generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com

Acylation : In this process, compounds with active hydrogens are reacted with carboxylic acids or their derivatives to form esters, thioesters, or amides. libretexts.org This technique also produces derivatives that are more volatile and less polar. libretexts.org

Esterification for Analysis : Carboxylic acids are often converted to esters (e.g., methyl esters) to improve their chromatographic properties. mdpi.com

These derivatization reactions are crucial for the structural elucidation and quantification of dihydroxyhexadecanoic acids in complex biological matrices. ddtjournal.com

Esterification and Oligomerization Processes

Esterification is a fundamental reaction for dihydroxyhexadecanoic acids, leading to the formation of oligomers and polymers. This reaction involves the formation of an ester bond between the carboxylic acid group of one monomer and a hydroxyl group of another. chemguide.co.uk The process can be catalyzed by acids or enzymes. chemguide.co.ukmasterorganicchemistry.com

The Fischer esterification, for example, involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst, resulting in an ester and water. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium, which can be driven toward the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

In biological systems and biotechnological applications, enzymes like lipases are used to catalyze the oligomerization of dihydroxyhexadecanoic acids. mdpi.com Studies on 10,16-dihydroxyhexadecanoic acid (10,16-DHPA), the primary monomer of tomato cuticle, have shown that various lipases can catalyze its polymerization to form linear polyesters. mdpi.com The molecular weight and yield of the resulting polyesters depend on the specific lipase (B570770) used and the reaction conditions, such as solvent and temperature. mdpi.com

Furthermore, enzymes from the CUS (Cutin Synthase) family are believed to be responsible for cutin polymerization in plants. dtu.dk In vitro studies have demonstrated that the CUS1 enzyme from Arabidopsis thaliana can mediate the polymerization of monomers of 10,16-dihydroxyhexadecanoic acid. dtu.dkdtu.dk CUS1 shows selectivity towards sn-2 glyceryl esters, supporting the hypothesis that these are the natural monomeric precursors for cutin biosynthesis. dtu.dkdtu.dk The enzyme can produce oligomers up to a hexamer, and the presence of oxygen atoms in the headgroup of the ester appears to promote recognition and polymerization by the enzyme. dtu.dk

| Lipase | Solvent | Temperature (°C) | Product Yield (%) |

|---|---|---|---|

| Candida antarctica lipase B (CAL-B) | Toluene (B28343) | 60 | 80 |

| Candida antarctica lipase B (CAL-B) | 2-Methyl-2-butanol (B152257) | 60 | 75 |

| Rhizomucor miehei lipase (RM) | Toluene | 60 | 65 |

| Rhizomucor miehei lipase (RM) | 2-Methyl-2-butanol | 60 | 50 |

| Thermomyces lanuginosus lipase (TL) | Toluene | 60 | 70 |

| Thermomyces lanuginosus lipase (TL) | 2-Methyl-2-butanol | 60 | 60 |

This table presents data on the product yields for the polyesterification of 10,16-dihydroxyhexadecanoic acid (10,16-DHPA) mediated by different lipases in various solvents at 60 °C, based on data reported in the literature. mdpi.com

Regulation of Dihydroxyhexadecanoic Acid Biosynthetic Enzymes

The biosynthesis of dihydroxyhexadecanoic acids is a tightly regulated process governed by the expression and activity of specific enzymes. The introduction of hydroxyl groups onto the fatty acid backbone is often catalyzed by cytochrome P450 monooxygenases and fatty acid desaturases (FAD). researchgate.netwikipedia.org

For example, the formation of 9,10-dihydroxyhexadecanoic acid in tomato fruits is thought to involve a fatty acid desaturase (FAD). researchgate.netresearchgate.net A marked decrease in the expression of FAD genes has been associated with a significant reduction in the content of this dihydroxy fatty acid. researchgate.netresearchgate.net Similarly, omega-hydroxylation, which produces compounds like 16-hydroxyhexadecanoic acid (juniperic acid), is catalyzed by cytochrome P450 enzymes. wikipedia.orghmdb.ca

The regulation of these biosynthetic pathways occurs at multiple levels, including transcriptional control of the encoding genes and post-translational modifications of the enzymes. The expression of key enzymes can be influenced by developmental cues and environmental stressors. nih.govresearchgate.net For instance, the transcription of Δ12-desaturase (FAD2), an enzyme that introduces a double bond into oleic acid, can be upregulated by low temperatures, high salinity, or nitrogen starvation in various organisms. nih.gov

Furthermore, metabolic pathways are often regulated by feedback inhibition, where the end product of the pathway inhibits the activity of an early enzyme. In the hexosamine biosynthesis pathway, the enzyme GFAT is subject to allosteric regulation by its metabolic products, ensuring that the rate of synthesis is attuned to cellular needs. mdpi.com While specific regulatory mechanisms for each enzyme in the dihydroxyhexadecanoic acid pathway are still being fully elucidated, it is clear that a complex network of genetic and metabolic signals controls the production of these vital fatty acids. researchgate.net

Biological Functions and Molecular Mechanisms of Dihydroxyhexadecanoic Acids

Structural Roles in Biological Biopolymers

10,16-dihydroxyhexadecanoic acid is a principal monomeric building block of cutin, a complex biopolyester that forms the structural foundation of the plant cuticle. The cuticle is an essential protective layer on the surface of aerial plant organs, providing defense against environmental stresses.

10,16-dihydroxyhexadecanoic acid is a 16-carbon fatty acid featuring two hydroxyl groups, one at the terminal (ω) C-16 position and another in the mid-chain at the C-10 position. nih.gov This bifunctional nature is critical for its role in polymerization. Within the cutin polymer, these monomers are interconnected via ester bonds.

The structure of the resulting polymer can be either linear or branched. nih.gov

Linear Chains: Formed when ester linkages primarily involve the terminal C-16 hydroxyl group and the C-1 carboxyl group of adjacent monomers.

Branched Networks: Occur when the mid-chain C-10 hydroxyl group also participates in ester bonding, creating cross-links that enhance the polymer's structural integrity. nih.gov

In many plant species, such as tomato (Solanum lycopersicum), 10,16-dihydroxyhexadecanoic acid is the most abundant cutin monomer, constituting over 70% of the polymer's mass after depolymerization. mdpi.com The specific arrangement and ratio of linear to branched structures contribute to the diverse physical properties of cuticles across different plant species and organs. nih.gov

Table 1: Structural Features of 10,16-Dihydroxyhexadecanoic Acid in Cutin

| Feature | Description | Reference |

|---|---|---|

| Primary Linkage | Ester bond between the C-1 carboxyl group and the C-16 hydroxyl group of another monomer. | nih.gov |

| Branching Point | Ester bond formation involving the mid-chain C-10 hydroxyl group. | nih.gov |

| Resulting Polymer | An aliphatic polyester (B1180765) known as cutin. | nih.gov |

| Abundance in Tomato | Can exceed 70% of the total cutin monomers. | mdpi.com |

The biosynthesis of the cutin polymer from 10,16-dihydroxyhexadecanoic acid monomers is not a spontaneous process but is mediated by specific enzymes. The monomer is first synthesized within the epidermal cells and then exported to the apoplast, the space outside the cell membrane, for polymerization.

The key precursor for polymerization is 2-mono(10,16-dihydroxyhexadecanoyl)glycerol (2-MHG) , where the fatty acid is esterified to a glycerol (B35011) molecule. nih.govnih.gov An extracellular acyltransferase, identified as CUTIN SYNTHASE 1 (CUS1) , is the principal enzyme responsible for catalyzing the polymerization. nih.gov

The proposed mechanism involves CUS1 facilitating a transesterification reaction. The enzyme transfers the 10,16-dihydroxyhexadecanoyl group from the 2-MHG donor molecule to an acyl acceptor. This acceptor can be another 2-MHG molecule (initiating a dimer) or the hydroxyl group of a growing cutin polymer chain (elongation). nih.gov This enzymatic activity is crucial for the deposition and assembly of the cutin layer in vivo. nih.govfrontiersin.org

Involvement in Cellular and Intercellular Signaling

Beyond its structural role, 10,16-dihydroxyhexadecanoic acid and its derivatives function as signaling molecules, particularly in the context of plant-environment interactions.

When the plant cuticle is breached, either by mechanical damage or by the enzymatic activities of invading pathogens, its constituent monomers are released. These released molecules, including 10,16-dihydroxyhexadecanoic acid, can act as Damage-Associated Molecular Patterns (DAMPs) .

DAMPs are endogenous molecules that signal tissue injury to the plant's innate immune system. wikipedia.org By recognizing these "danger signals," the plant can initiate a defense response even in the absence of specific pathogen-derived molecules. The release of cutin monomers like 10,16-dihydroxyhexadecanoic acid from the polymer matrix serves as an alert that the primary physical barrier has been compromised.

The recognition of 10,16-dihydroxyhexadecanoic acid as a DAMP leads to the activation of downstream defense pathways. This process, known as priming, prepares the plant to mount a faster and stronger defense response upon subsequent stress or attack. The activation of the fungal pathogen Colletotrichum trifolii has been shown to be influenced by these monomers. nih.gov This signaling role demonstrates that the cuticle is not merely a passive barrier but is an active component of the plant immune system, releasing signals that modulate protective mechanisms throughout the plant.

Table 2: Signaling Roles of 10,16-Dihydroxyhexadecanoic Acid

| Role | Trigger | Cellular Outcome | Reference |

|---|---|---|---|

| DAMP | Release from cutin polymer due to damage. | Activation of innate immunity. |

| Defense Modulator | Recognition by plant immune receptors. | Priming and activation of defense responses. | nih.gov |

Stereochemical Specificity in Biological Activity

The biological functions of many molecules are highly dependent on their three-dimensional structure, or stereochemistry. nih.govresearchgate.net 10,16-dihydroxyhexadecanoic acid has a chiral center at the C-10 position, meaning it can exist in two non-superimposable mirror-image forms: the (R)- and (S)-enantiomers.

Research has demonstrated that this stereochemistry is crucial for its biological activity. The first asymmetric syntheses of both the (R)- and (S)- enantiomers of 10,16-dihydroxyhexadecanoic acid were achieved, allowing for the investigation of their distinct biological effects. nih.gov

Subsequent analysis confirmed that the naturally occurring form in tomato cutin has the (S)(+)-absolute configuration . nih.govontosight.ai Furthermore, when tested for their ability to activate the fungal pathogen Colletotrichum trifolii, the individual (R) and (S) stereoisomers displayed significant differences. nih.gov This finding underscores that biological systems, including pathogen recognition and activation mechanisms, can distinguish between the stereoisomers, highlighting the stereospecificity of the molecule's function. nih.gov

Interactions with Microbial Systems

While direct research on the interactions of 2,2-dihydroxyhexadecanoic acid with microbial systems is not extensively documented in publicly available literature, the broader class of hydroxy fatty acids (HFAs) and dihydroxy fatty acids (DHFAs) is known to play a significant role in various microbial processes. These interactions are complex and can be either beneficial or detrimental to the microbes, encompassing activities such as antimicrobial action, modulation of biofilm formation, and involvement in inter-kingdom signaling. The biological activities of these fatty acids are often dependent on their specific chemical structure, including the length of the carbon chain and the position and number of hydroxyl groups.

Microorganisms themselves are capable of producing a variety of HFAs. nih.gov This production is achieved through microbial conversion processes, where microbes oxidize fatty acids at different positions on the acyl chain. nih.gov Enzymes such as P450, lipoxygenase, hydratase, 12-hydroxylase, and diol synthase are instrumental in synthesizing these regio-specific hydroxy fatty acids. nih.gov The resulting mono-, di-, and tri-hydroxy fatty acids have demonstrated a range of biological activities, including antibiotic, anti-inflammatory, and anticancer properties. nih.gov

The interactions of fatty acids with microbes are not limited to their production by these organisms. Exogenous fatty acids present in the environment can significantly alter the composition of bacterial fatty acids. frontiersin.org For instance, unsaturated fatty acids have been shown to possess antimicrobial properties and can inhibit or eradicate biofilms formed by a wide array of bacteria and even fungi. frontiersin.org This has led to the consideration of unsaturated fatty acids as potential next-generation antimicrobial agents to combat infections associated with biofilms. frontiersin.org

Some fatty acids and their derivatives act as signaling molecules in microbial communities. mdpi.com Oxidized fatty acids, a group that includes hydroxy fatty acids, are ancient signaling molecules and are considered ideal candidates for inter-kingdom communication. mdpi.com This communication can occur between various organisms, including animals and fungi, animals and bacteria, and plants and fungi. mdpi.com For example, in the phytopathogenic bacterium Xanthomonas campestris pv. campestris, a medium-chain fatty acid acts as a diffusible signal factor (DSF) that binds to a receptor histidine kinase, RpfC, to regulate quorum-sensing and virulence. plos.org

Furthermore, certain hydroxy fatty acids have demonstrated potent antifungal activity. asm.orgnih.gov For instance, Lactobacillus plantarum MiLAB 14 produces four antifungal 3-hydroxy fatty acids: 3-(R)-hydroxydecanoic acid, 3-hydroxy-5-cis-dodecenoic acid, 3-(R)-hydroxydodecanoic acid, and 3-(R)-hydroxytetradecanoic acid. asm.org These compounds have shown activity against various molds and yeasts. asm.org The antifungal mechanisms of fatty acids can be multifaceted, targeting different cellular functions such as protein synthesis, fatty acid metabolism, and topoisomerase activity. frontiersin.org A primary mode of their antifungal action is through the perturbation of the target organism's cell membrane. frontiersin.org

The formation of biofilms, which are structured communities of microbial cells, is also influenced by fatty acids. The transition to a biofilm lifestyle often involves an increase in the saturation of bacterial membrane fatty acids. frontiersin.org Conversely, many unsaturated long-chain fatty acids have been found to inhibit biofilm formation at sub-inhibitory concentrations, particularly in Gram-positive bacteria like Staphylococcus aureus. nih.govscilit.com This anti-biofilm activity appears to be species-specific and does not follow a simple rule regarding the number of double bonds. nih.gov

Advanced Analytical Methodologies for Dihydroxyhexadecanoic Acid Research

Chromatographic Separation Techniques

Chromatography is indispensable for isolating 2,2-dihydroxyhexadecanoic acid from other sample components, a critical step before mass spectrometric analysis. The choice between gas and liquid chromatography depends on the analytical goals, such as the need for derivatization or the desire to analyze the native compound.

Gas chromatography is a powerful tool for separating volatile compounds. However, molecules like this compound, which contain polar functional groups (hydroxyl and carboxyl), are not sufficiently volatile or thermally stable for direct GC analysis. youtube.comyoutube.com They are prone to decomposition at the high temperatures used in the GC injector and column. youtube.com Therefore, a chemical modification process known as derivatization is required to convert the polar functional groups into less polar, more volatile, and more thermally stable analogues. youtube.comnih.govresearchgate.net

For hydroxy fatty acids, a common approach is a two-step derivatization:

Esterification: The carboxylic acid group is converted into an ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester), by reacting it with a reagent like boron trifluoride in methanol. youtube.comnih.gov

Silylation: The hydroxyl groups are converted into trimethylsilyl (B98337) (TMS) ethers using silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). youtube.comnih.gov

The resulting TMS ether methyl ester of this compound is volatile and can be readily analyzed by GC-MS. nih.govresearchgate.net In the mass spectrometer, under electron ionization (EI), the derivatized molecule undergoes predictable fragmentation. A key diagnostic fragmentation for vicinal dihydroxy acids (where hydroxyl groups are on adjacent carbons) is the cleavage of the carbon-carbon bond between the two trimethylsiloxy (TMSO) groups. researchgate.net This specific fragmentation pattern is a signature that helps confirm the α-hydroxy structure of the acid.

Table 1: GC-MS Derivative Analysis Summary

| Parameter | Description |

|---|---|

| Requirement | Derivatization is mandatory due to low volatility and thermal instability of the native acid. youtube.comyoutube.com |

| Common Derivatives | Trimethylsilyl (TMS) ether of the fatty acid methyl ester (FAME). nih.govresearchgate.net |

| Instrumentation | Gas chromatograph coupled with a mass spectrometer (GC-MS). thepharmajournal.com |

| Ionization Mode | Typically Electron Ionization (EI). |

| Key Fragmentation | Cleavage of the C-C bond between the two vicinal trimethylsiloxy (TMSO) groups, providing structural confirmation. researchgate.net |

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile alternative that often allows for the analysis of fatty acids in their native form without derivatization. nih.govnih.gov This is particularly advantageous for preserving the original structure and for differentiating isomers that might behave identically during derivatization.

For the analysis of this compound, reversed-phase (RP) liquid chromatography is commonly employed. nih.govnih.gov A C18 or C8 column is typically used to separate the analyte from other lipids based on hydrophobicity. nih.govnih.gov The mobile phase usually consists of a gradient mixture of water and organic solvents like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govnih.gov

LC-MS is exceptionally well-suited for:

Isomer Differentiation: While this compound does not have positional isomers of the hydroxyl groups, LC can separate it from other dihydroxyhexadecanoic acid isomers (e.g., 9,10-dihydroxyhexadecanoic acid or 15,16-dihydroxyhexadecanoic acid). The retention time on the column will differ based on the polarity imparted by the hydroxyl group positions. nih.govlipidmaps.org Advanced LC techniques combined with in-source derivatization can even distinguish between highly similar isomers. nih.govresearchgate.net

Quantification: Using a triple quadrupole mass spectrometer, quantification can be achieved with high selectivity and sensitivity through Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). nih.govlipidmaps.org In this mode, the mass spectrometer is set to detect the transition of a specific precursor ion (the deprotonated molecule, [M-H]⁻) to a characteristic product ion, minimizing interferences from the matrix. lipidmaps.org

Table 2: Typical LC-MS Parameters for Dihydroxyhexadecanoic Acid Analysis

| Parameter | Description |

|---|---|

| Chromatography Mode | Reversed-Phase (RP) Liquid Chromatography. nih.govnih.gov |

| Stationary Phase (Column) | C18 or C8. nih.govnih.gov |

| Mobile Phase | Gradient of water and acetonitrile/methanol with additives (e.g., formic acid, ammonium formate). nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode ([M-H]⁻) for carboxylic acids. lipidmaps.org |

| Quantification Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. lipidmaps.org |

Spectroscopic Approaches for Structural Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. aocs.org Both ¹H NMR and ¹³C NMR experiments are used to map the carbon skeleton and the position of protons and functional groups. aocs.orgmagritek.com

¹H NMR: Provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum would show characteristic signals for the long methylene (B1212753) (-CH₂-) chain, the terminal methyl (-CH₃) group, and a distinct signal for the proton on C-3, which is adjacent to the carbon bearing the two hydroxyl groups. The protons of the hydroxyl and carboxyl groups are also observable, though their chemical shifts can be broad and variable.

¹³C NMR: Provides information about the carbon framework. The spectrum would clearly distinguish the carboxyl carbon (~175-180 ppm), the C-2 carbon bearing the two hydroxyl groups (a quaternary carbon with a significant downfield shift), and the individual carbons near the functionalized end of the molecule (C-3, C-4, etc.). magritek.comresearchgate.net The carbons in the middle of the long alkyl chain typically resonate in a narrow, overlapping region. magritek.comresearchgate.net

Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton and carbon signals, allowing for the unambiguous assignment of every atom in the molecule's structure. magritek.comnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C-1 | Carboxyl (-COOH) | ~10-12 (broad) | ~178.3 |

| C-2 | Quaternary (-C(OH)₂) | - | ~95.0 |

| C-3 | Methylene (-CH₂-) | ~1.8 | ~34.0 |

| C-4 to C-13 | Methylene (-CH₂-) | ~1.25 (broad) | ~29.0-29.5 |

| C-14 | Methylene (-CH₂-) | ~1.3 | ~29.7 |

| C-15 | Methylene (-CH₂-) | ~1.6 | ~22.7 |

| C-16 | Methyl (-CH₃) | ~0.88 | ~14.1 |

| -OH | Hydroxyl | Variable, broad | - |

(Note: Predicted values are based on general data for fatty acids and hydroxy acids and may vary based on solvent and experimental conditions). magritek.comresearchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. mdpi.comnih.govupi.edu When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum. upi.eduaocs.org

For this compound, the FTIR spectrum would display key absorption bands confirming its structure:

O-H Stretching: A very broad and strong band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid. mdpi.cominstanano.com A separate, also broad, band around 3300-3500 cm⁻¹ would indicate the O-H stretching of the two hydroxyl groups. instanano.comresearchgate.net

C-H Stretching: Sharp bands between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the long alkyl chain (CH₂ and CH₃ groups). researchgate.netresearchgate.net

C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group within the carboxylic acid functionality. mdpi.comresearchgate.net

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Frequency Range (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Very Broad, Strong |

| Alcohol O-H | Stretching | 3300 - 3500 | Broad, Strong |

| Alkyl C-H | Stretching | 2850 - 3000 | Sharp, Strong |

| Carbonyl C=O | Stretching | 1700 - 1725 | Sharp, Very Strong |

(Source: Data compiled from general FTIR correlation tables and studies on fatty acids). mdpi.cominstanano.comresearchgate.netlibretexts.org

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. nih.govmdpi.com This precision is a cornerstone of modern molecular characterization. mdpi.commdpi.com

The primary application of HRMS in the study of this compound is the unambiguous determination of its elemental formula. By comparing the experimentally measured accurate mass to the theoretical mass calculated for the chemical formula C₁₆H₃₂O₃, a confident identification can be made. For example, the deprotonated molecule [M-H]⁻ would have a theoretical exact mass of 271.2222. An HRMS instrument could measure this ion at, for instance, 271.2225, a difference of only a few parts per million (ppm), which effectively rules out other possible elemental compositions.

Furthermore, when coupled with tandem mass spectrometry (MS/MS), HRMS allows for the accurate mass measurement of all fragment ions. lcms.cz This provides detailed structural information, as the elemental composition of each fragment can be determined, helping to piece together the molecule's structure and confirm the location of functional groups.

Advanced Microscopy for Supramolecular Assembly Analysis (e.g., AFM)

Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique that allows for the visualization of surfaces at the nanoscale. mdpi.com This makes it an ideal tool for studying the supramolecular assembly of this compound. Due to its amphiphilic nature, with a hydrophilic dihydroxy-acid head group and a hydrophobic alkyl tail, this compound has the potential to self-assemble into various ordered structures, such as monolayers, bilayers, micelles, or vesicles, particularly at interfaces.

AFM does not rely on lenses and can provide three-dimensional topographical images of a surface with sub-nanometer resolution. mdpi.com In the context of this compound, AFM could be used to directly visualize the morphology of self-assembled structures on a substrate, such as mica or graphite. nih.govaalto.fi By analyzing the AFM images, researchers can obtain information about the size, shape, and packing of the molecular assemblies. nih.gov Furthermore, advanced AFM techniques can probe the mechanical properties of these assemblies, such as their stiffness and adhesion. The ability of AFM to operate in liquid environments is a significant advantage, as it allows for the study of the self-assembly process in physiologically relevant conditions. nih.gov

Development of Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties, such as its volatility, thermal stability, or ionization efficiency, for techniques like gas chromatography (GC) and mass spectrometry (MS). nih.gov For a molecule like this compound, which contains two hydroxyl groups and a carboxylic acid, derivatization can be highly beneficial for enhancing its detection and obtaining more structural information.

The polar nature of the hydroxyl and carboxylic acid groups makes the underivatized molecule unsuitable for direct GC analysis. Derivatization to form more volatile esters (e.g., methyl esters) and ethers or silyl (B83357) ethers (e.g., trimethylsilyl ethers) would be necessary. In mass spectrometry, derivatization can be used to enhance ionization efficiency and to introduce specific fragmentation patterns that can aid in structural elucidation, including the determination of isomer positions. nih.gov For instance, derivatizing the carboxylic acid with a charge-carrying group can significantly improve the sensitivity of detection in ESI-MS. nih.gov The choice of derivatizing agent depends on the analytical technique being used and the specific information being sought.

Table 3: Potential Derivatization Strategies for this compound

| Functional Group | Derivatizing Agent | Resulting Derivative | Analytical Advantage |

| Carboxylic Acid | Diazomethane or Methanolic HCl | Methyl Ester | Increased volatility for GC analysis. |

| Hydroxyl Groups | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl Ether | Increased volatility and thermal stability for GC-MS. |

| Carboxylic Acid | 2-Picolylamine | Picolinyl Ester | Enhanced ESI-MS detection in positive ion mode. nih.gov |

Synthetic Chemistry and Biotechnological Approaches for Dihydroxyhexadecanoic Acid Production and Modification

Chemo-Enzymatic Synthesis Routes for Dihydroxyhexadecanoic Acids

Chemo-enzymatic synthesis combines the advantages of chemical reactions with the high selectivity and mild reaction conditions of enzymatic catalysis. This hybrid approach is particularly useful for the synthesis and modification of complex molecules like dihydroxyhexadecanoic acids.

Lipases are a key class of enzymes utilized in these synthetic routes. For instance, the oligomerization of 10,16-dihydroxyhexadecanoic acid (10,16-DHPA), a major monomer found in tomato cuticle, has been successfully catalyzed by various lipases, including Candida antarctica lipase (B570770) B (CAL-B), Rhizomucor miehei lipase (RM), and Thermomyces lanuginosus lipase (TL). nih.gov These reactions, typically conducted in organic solvents like toluene (B28343) or 2-methyl-2-butanol (B152257), yield linear polyesters. nih.gov The use of enzymes ensures regioselective esterification, primarily involving the primary hydroxyl group and the carboxylic acid, thus preventing the formation of branched polymers that might occur in purely chemical polymerization at high temperatures. nih.govfrontiersin.org

The process involves the direct condensation of the hydroxy acid monomers. For 10,16-DHPA, optimal yields were achieved at 60°C. nih.gov Similarly, its methyl ester derivative, methyl-10,16-dihydroxyhexadecanoate, has been oligomerized using lipases in solvents like toluene and acetonitrile (B52724), leading to polyesters with molecular weights (Mw) around 982 Da. nih.gov These enzymatic methods provide a pathway to creating functionalized oligomers and polymers from dihydroxy fatty acid monomers under controlled conditions. nih.govnih.govnih.gov

Microbial Bioproduction and Metabolic Engineering Strategies

Metabolic engineering of microorganisms offers a promising and sustainable route for producing hydroxy fatty acids directly from simple carbon sources like glucose. nih.govunl.edu This approach avoids the reliance on plant-derived precursors and harsh chemical synthesis steps.

A cornerstone of microbial bioproduction is the introduction of specific enzymes from other organisms (heterologous expression) into a robust host like Escherichia coli. nih.govunl.edufrontiersin.org To produce hydroxylated fatty acids, fatty acid hydroxylases are key enzymes. One of the most frequently used is the P450 monooxygenase CYP102A1 from Bacillus megaterium, which can hydroxylate a range of fatty acids. nih.govunl.edunih.gov

The general strategy involves engineering the host organism to first accumulate free fatty acids (FFAs). This is often achieved by overexpressing a thioesterase, such as the leadless 'TesA from E. coli, which cleaves fatty acyl-ACPs to release FFAs. nih.govunl.edu Subsequently, the heterologously expressed fatty acid hydroxylase converts these FFAs into hydroxy fatty acids. nih.govunl.edu For example, introducing CYP102A1 into an FFA-producing E. coli strain resulted in the synthesis of various hydroxy fatty acids, including 10-hydroxyhexadecanoic acid. nih.govunl.edu While this demonstrates the principle for in-chain hydroxylation, producing 2,2-dihydroxyhexadecanoic acid would require the identification and expression of enzymes capable of dihydroxylation at the alpha-carbon. Other enzymes, such as diol synthases and certain lipoxygenases, are also being explored for their ability to produce dihydroxy fatty acids. nih.govresearchgate.net

Maximizing the yield of the target hydroxy fatty acid is a critical challenge in metabolic engineering. frontiersin.orgnih.govlbl.gov Several strategies are employed to optimize production in recombinant microbial systems.

The combination of these strategies—overexpressing 'TesA and ACCase in a fadD knockout strain—has been shown to significantly boost FFA production. Introducing the hydroxylase CYP102A1 into this optimized strain led to a substantial increase in hydroxy fatty acid titers. Under shake-flask conditions, such engineered strains have produced up to 58.7 mg/L of hydroxy fatty acids, and fed-batch fermentation has further increased the final titer to 548 mg/L. nih.govunl.edu About 24% of the FFAs generated were converted to their hydroxylated forms. nih.govunl.edu

| Engineering Strategy | Host Organism | Key Genes/Modifications | Product | Titer (mg/L) | Reference |

| FFA Production | E. coli BL21 | Overexpression of 'TesA | Free Fatty Acids (FFAs) | 108.5 | unl.edu |

| Enhanced FFA Production | E. coli BL21 | Co-expression of 'TesA & ACCase | Free Fatty Acids (FFAs) | 188.6 | unl.edu |

| HFA Production | E. coli BL21ΔfadD | Co-expression of 'TesA, ACCase & CYP102A1 | Hydroxy Fatty Acids (HFAs) | 58.7 | nih.gov |

| Fed-Batch Fermentation | E. coli BL21ΔfadD | Co-expression of 'TesA, ACCase & CYP102A1 | Hydroxy Fatty Acids (HFAs) | 548 | nih.govunl.edu |

Asymmetric Synthesis of Dihydroxyhexadecanoic Acid Enantiomers for Stereochemical Studies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the ability to synthesize specific enantiomers (R or S forms) of dihydroxyhexadecanoic acid is crucial for studying their interactions with biological systems, such as their role in activating fungal pathogens.

Synthesis of Dihydroxyhexadecanoic Acid Derivatives and Analogues for Research Purposes

Creating derivatives and analogues of dihydroxyhexadecanoic acid is essential for exploring their potential as building blocks for new materials and for fundamental research. mdpi.comnih.govresearchgate.net

The natural monomer 10,16-dihydroxyhexadecanoic acid, readily isolated from tomato cuticle waste, serves as an excellent starting material for synthesizing a variety of functionalized molecules. mdpi.comnih.govresearchgate.netsemanticscholar.org Through chemical modifications, new monomers with different functionalities can be prepared. For example, selective oxidation of the secondary hydroxyl group at C-10 yields 16-hydroxy-10-oxo-hexadecanoic acid. mdpi.comnih.gov Further oxidative cleavage can produce dicarboxylic acids like 7-oxohexadecanedioic acid. mdpi.comnih.gov

In addition to creating new monomers, 10,16-DHPA can be used to prepare oligomers. By using protective group chemistry, such as reacting the hydroxyl groups with t-butyldimethylsilyl chloride (TBSCl), it is possible to selectively form ester linkages to create dimers and trimers (both linear and branched). researchgate.net These well-characterized monomers and oligomers are valuable starting materials for the synthesis of a wide range of aliphatic biopolyesters with potential industrial applications. nih.govfrontiersin.orgmdpi.comnih.govresearchgate.net

| Parent Compound | Derivative/Analogue | Synthetic Approach | Reference |

| 10,16-Dihydroxyhexadecanoic acid | 16-Hydroxy-10-oxo-hexadecanoic acid | Selective oxidation | mdpi.comnih.gov |

| 10,16-Dihydroxyhexadecanoic acid | 7-Oxohexadecanedioic acid | Oxidative cleavage | mdpi.comnih.gov |

| 10,16-Dihydroxyhexadecanoic acid | Dimer and Trimer Oligomers | Protection and esterification | researchgate.net |

| 10,16-Dihydroxyhexadecanoic acid | Poly(10,16-DHPA) | Lipase-catalyzed polymerization | nih.gov |

| Methyl-10,16-dihydroxyhexadecanoate | Poly(methyl-10,16-DHHD) | Lipase-catalyzed polymerization | nih.gov |

Enzymatic Polymerization for Research Material Development

Enzymatic polymerization has emerged as a powerful strategy for the synthesis of polyesters, offering a green chemistry alternative to conventional chemical catalysis. h-its.orgresearchgate.net This approach utilizes isolated enzymes, most commonly lipases, to catalyze polymerization reactions under mild conditions. researchgate.netresearchgate.net The high chemo-, regio-, and enantioselectivity of enzymes allows for the creation of functional polymers that are often difficult to produce through traditional methods. researchgate.netnih.gov In the context of dihydroxy fatty acids, enzymatic polymerization provides a precise method for producing polyesters for research applications, leveraging renewable monomers to develop novel biomaterials. wur.nl

The synthesis of polyesters via enzymatic routes can proceed through several mechanisms, including the ring-opening polymerization of lactones and polycondensation of hydroxy acids or their esters with diols/dicarboxylic acids. researchgate.netnih.gov For long-chain dihydroxy fatty acids, such as isomers of dihydroxyhexadecanoic acid, lipase-catalyzed polycondensation is a key method. Lipases (EC 3.1.1.3), which naturally catalyze the hydrolysis of ester bonds, can be employed in reverse to form ester linkages, driving the polymerization process. nih.gov This method avoids the harsh conditions and residual metal catalysts associated with chemical polymerization, yielding high-purity polyesters. googleapis.com

Research Findings on Dihydroxyhexadecanoic Acid Polymerization

Detailed research into the enzymatic polymerization of dihydroxyhexadecanoic acid isomers provides significant insight into the development of novel research materials. A key study focused on 10,16-dihydroxyhexadecanoic acid (10,16-DHPA) , the primary monomer of tomato cuticle, and its methyl ester derivative, methyl-10,16-dihydroxyhexadecanoate (methyl-10,16-DHHD) . nih.govnih.gov The oligomerization of these monomers was investigated using a panel of five different lipases to determine the optimal catalytic conditions. nih.gov

The enzymes tested included:

Candida antarctica lipase B (CAL-B)

Rhizomucor miehei lipase (RM)

Thermomyces lanuginosus lipase (TL)

Pseudomonas cepacia lipase (PCL)

Porcine pancreatic lipase (PPL)

The reactions were conducted at 60 °C in various organic solvents to assess the impact on polymer yield and structure. nih.gov For the polymerization of 10,16-DHPA, the highest yields were achieved using toluene and 2-methyl-2-butanol as solvents. nih.gov For its methyl ester derivative, toluene and acetonitrile were found to be the most effective solvents. nih.gov

Analysis of the resulting products confirmed the formation of linear polyesters, with no evidence of branching. nih.gov This indicates that the lipases selectively catalyzed esterification at the primary hydroxyl group (C-16) and the carboxylic acid group, leaving the secondary hydroxyl group (C-10) unreacted. This regioselectivity is a significant advantage of enzymatic catalysis. google.com Under optimized conditions, the polymerization yielded oligomers with a weight-average molecular weight (Mw) of up to 982 Da. nih.govnih.gov The self-assembly properties of these novel polyesters were also analyzed, revealing the formation of distinct microstructures, such as globular particles and elongated islands, depending on the solvent used during synthesis. nih.gov

The table below summarizes the optimal conditions and results from the enzymatic oligomerization study of 10,16-DHPA and its methyl ester.

Table 1: Enzymatic Polymerization of 10,16-Dihydroxyhexadecanoic Acid Derivatives

| Monomer | Optimal Enzyme | Optimal Solvent | Molecular Weight (Mw) | Molecular Weight (Mn) | Resulting Polymer |

|---|---|---|---|---|---|

| 10,16-Dihydroxyhexadecanoic Acid (10,16-DHPA) | Candida antarctica lipase B (CAL-B) | Toluene | 814 Da | 1,206 Da | Poly(10,16-DHPA) |

Data sourced from studies on the oligomerization of 10,16-DHPA. nih.govnih.gov

These findings demonstrate that enzymatic polymerization, particularly with Candida antarctica lipase B, is a highly effective method for synthesizing linear polyesters from dihydroxyhexadecanoic acids. nih.gov The ability to control the polymer structure by selecting specific enzymes and reaction conditions allows for the tailoring of material properties, making it a valuable technique for developing specialized polymers for research and biomedical applications. h-its.orgnih.gov

Research Applications and Emerging Perspectives for Dihydroxyhexadecanoic Acids

The study of dihydroxyhexadecanoic acids, a class of oxidized fatty acids, is an expanding field with implications across various scientific disciplines. While research on the specific isomer 2,2-dihydroxyhexadecanoic acid is limited, investigations into related dihydroxyhexadecanoic acid compounds provide a foundational understanding of their potential applications and offer a glimpse into future research directions. This article will explore the current research applications and emerging perspectives for dihydroxyhexadecanoic acids, with a focus on their roles in plant biology, biochemical studies, material science, and as potential biomarkers.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 2,2-dihydroxyhexadecanoic acid in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for structural elucidation and quantification. For example, diagnostic ion fragments (e.g., m/z 275 and 171 for dihydroxyhexadecanoic acid isomers) enable differentiation of hydroxyl group positions . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution accurate mass (HRAM) can resolve isobaric interferences in complex matrices, as demonstrated in metabolic profiling studies . Sample preparation should include derivatization (e.g., methyl ester or TMS derivatives) to enhance volatility for GC-MS analysis .

Q. What synthetic routes are employed for preparing this compound?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented in the evidence, analogous methods for hydroxy fatty acids include:

- Transmethylation : BF₃/MeOH or NaOMe-catalyzed transesterification of esterified precursors, followed by hydroxylation steps .

- Biocatalytic approaches : Enzymatic oxidation of monohydroxy precursors (e.g., cytochrome P450-mediated hydroxylation) .

- Quality control : Post-synthesis purification via column chromatography and validation using GC-MS or NMR to confirm regioselectivity .

Q. How can hydroxyl group positions in dihydroxyhexadecanoic acid isomers be confirmed experimentally?

- Methodological Answer :

- Mass spectrometry : Characteristic fragmentation patterns (e.g., cleavage at β-hydroxy positions) distinguish isomers. For instance, 10,16-dihydroxyhexadecanoic acid shows dominant ions at m/z 275 and 171, while positional isomers (e.g., 9,16- or 8,16-) exhibit distinct fragment profiles .

- Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR can resolve hydroxyl group proximity through coupling constants and chemical shift analysis (e.g., δ ~3.5–4.0 ppm for vicinal diols) .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activities of dihydroxy fatty acids across model systems?

- Methodological Answer : Contradictions may arise from differences in experimental design (e.g., concentration ranges, cell lines, or metabolic contexts). Strategies include:

- Dose-response validation : Establish activity thresholds using orthogonal assays (e.g., cytotoxicity vs. anti-inflammatory effects) .

- Metabolic profiling : Compare endogenous levels in target tissues (e.g., sea cucumber body wall) versus exogenous administration to identify confounding factors .

- Cross-species validation : Test conserved pathways (e.g., lipid peroxidation inhibition) in phylogenetically diverse models .

Q. What experimental strategies are effective for studying metabolic incorporation of this compound into complex lipids?

- Methodological Answer :

- Isotopic labeling : Incorporate ¹³C or ²H isotopes into the fatty acid backbone to trace incorporation into phospholipids or cutin polymers via GC-MS or MALDI-TOF .

- Enzymatic assays : Use acyltransferases (e.g., from Arabidopsis cutin biosynthesis pathways) to assess esterification efficiency in vitro .

- Tissue-specific analysis : Compare lipid profiles in cutin-rich tissues (e.g., tomato peel) versus non-specialized tissues to identify preferential incorporation .

Q. How to design experiments to assess the polymer-forming potential of this compound in biomaterials?

- Methodological Answer :

- Co-polyester synthesis : Catalyze polycondensation with diacids (e.g., hexadecane-1,16-dioic acid) or diols under vacuum at elevated temperatures (120–150°C) to form ester linkages .

- Thermal analysis : Characterize material properties using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine melting points and degradation profiles .

- Mechanical testing : Measure tensile strength and elasticity of films or fibers synthesized with varying monomer ratios (see Table 1 for composition guidelines) .

Table 1 : Example monomer composition for bio-inspired co-polyesters

| Monomer | % Composition | SD |

|---|---|---|

| 16-hydroxyhexadecanoic acid | 2.7 | 0.4 |

| Dihydroxyhexadecanoic acid | 92.2 | 2.3 |

Q. What quality control measures are critical when working with dihydroxyhexadecanoic acid isomers?

- Methodological Answer :

- Purity verification : Use GC-MS or HPLC to confirm >95% purity, with attention to residual solvents or byproducts .

- Isomeric resolution : Employ chiral columns or derivatization (e.g., Mosher ester formation) to separate enantiomers .

- Stability testing : Monitor degradation under storage conditions (e.g., humidity, light exposure) using accelerated aging studies .

Key Data Contradictions and Solutions

- Isomer identification : Discrepancies in hydroxyl group positions (e.g., 2,2- vs. 10,16-dihydroxy) can lead to misannotation. Solutions include multi-technique validation (GC-MS + NMR) and referencing databases like LMSD .

- Biological activity variability : Differences in reported antioxidant efficacy may stem from assay interference (e.g., autofluorescence). Use cell-free systems (e.g., DPPH radical scavenging) to isolate chemical activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.